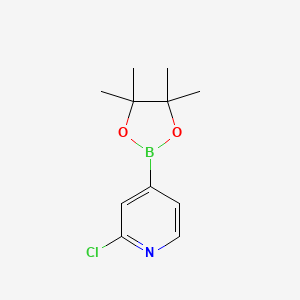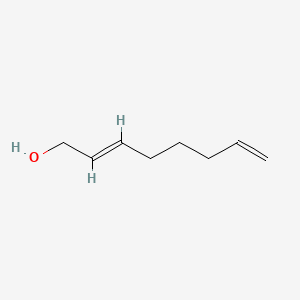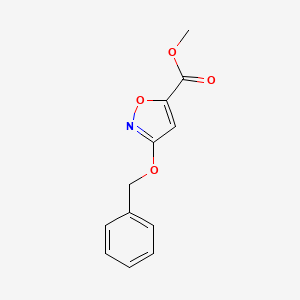![molecular formula C9H9NO3 B1588185 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime CAS No. 31127-39-6](/img/structure/B1588185.png)
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is known for its unique chemical structure, which includes a benzodioxin ring fused with a carboxaldehyde group and an oxime functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime typically involves the following steps:
Formation of 1,4-Benzodioxin-6-carboxaldehyde: This intermediate is synthesized by reacting 1,4-benzodioxane with a formylating agent under controlled conditions.
Conversion to Oxime: The 1,4-Benzodioxin-6-carboxaldehyde is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated monitoring systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Forms 1,4-Benzodioxin-6-carboxylic acid.
Reduction: Forms 1,4-Benzodioxin-6-carboxaldehyde amine.
Substitution: Forms various substituted benzodioxin derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It modulates pathways related to cell signaling, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxan-6-carboxaldehyde: Shares a similar benzodioxin ring structure but lacks the oxime group.
3,4-Ethylenedioxybenzaldehyde: Contains an ethylenedioxy group instead of the benzodioxin ring
Uniqueness
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is unique due to its combination of a benzodioxin ring, carboxaldehyde group, and oxime functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
31127-39-6 |
|---|---|
Fórmula molecular |
C9H9NO3 |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
(NZ)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C9H9NO3/c11-10-6-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5-6,11H,3-4H2/b10-6- |
Clave InChI |
MQTBKHWWMQAHAF-POHAHGRESA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C=NO |
SMILES isomérico |
C1COC2=C(O1)C=CC(=C2)/C=N\O |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C=NO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)






![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1588114.png)






